molecular formula C15H22N2Na2O17P2 B1141585 Uridine 5'-diphosphoglucose disodium salt CAS No. 117756-22-6

Uridine 5'-diphosphoglucose disodium salt

Cat. No.: B1141585
CAS No.: 117756-22-6
M. Wt: 610.27
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Mechanism of Action

Target of Action

Uridine 5’-diphosphoglucose disodium salt, also known as Uridine-5’-diphosphoglucose, disodium salt, primarily targets the P2Y14 G protein-coupled receptor (GPCR) . This receptor is involved in the activation of dendritic cells and glial cells . Additionally, it can also activate the G protein-coupled receptor 17 (GPR17) , thereby inducing oligodendrocyte differentiation .

Mode of Action

This compound acts as an agonist to the P2Y14 GPCR receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the binding of Uridine 5’-diphosphoglucose disodium salt to the P2Y14 receptor triggers a series of biochemical reactions leading to the activation of dendritic cells and glial cells .

Biochemical Pathways

Uridine 5’-diphosphoglucose disodium salt plays a crucial role in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms . It acts as a precursor of UDP-galactose and UDP-glucuronate . These compounds are essential for various biochemical pathways, including the formation of glycosidic bonds in the synthesis of complex carbohydrates.

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability.

Result of Action

The activation of the P2Y14 GPCR receptor by Uridine 5’-diphosphoglucose disodium salt leads to the activation of dendritic cells and glial cells . Furthermore, its ability to activate GPR17 induces oligodendrocyte differentiation . These cellular effects contribute to its role in the biosynthesis of glucose-containing molecules.

Action Environment

It’s worth noting that the compound is stored at -20°c , suggesting that temperature could potentially impact its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine 5’-diphosphoglucose disodium salt can be synthesized by reacting uridine diphosphate (UDP) with glucose-1-phosphate in the presence of uridyl transferase . The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of glucose from glucose-1-phosphate to UDP, forming uridine 5’-diphosphoglucose disodium salt.

Industrial Production Methods

Industrial production of uridine 5’-diphosphoglucose disodium salt involves the fermentation of Saccharomyces cerevisiae, a type of yeast, which naturally produces this compound. The fermentation process is optimized to maximize yield, and the compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-diphosphoglucose disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving uridine 5’-diphosphoglucose disodium salt include enzymes such as glycosyltransferases and uridyl transferase. These reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .

Major Products Formed

The major products formed from reactions involving uridine 5’-diphosphoglucose disodium salt include various glycosides, oligosaccharides, and polysaccharides. These products are essential components of cellular structures and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine 5’-diphosphoglucose disodium salt is unique due to its specific role as a precursor in the biosynthesis of glucose-containing molecules and its ability to act as an agonist to the P2Y14 receptor . This makes it distinct from other similar compounds that may have different sugar moieties or target different receptors.

Biological Activity

Uridine 5'-diphosphoglucose disodium salt (UDP-glucose) is a nucleotide sugar that plays a critical role in various biological processes, particularly in glycosylation reactions, cellular signaling, and inflammation regulation. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of UDP-Glucose

UDP-glucose is a key precursor for the synthesis of polysaccharides, glycoproteins, and glycolipids in both animal tissues and certain microorganisms. It serves as an essential substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins and lipids, thereby influencing cell signaling and structural integrity of cellular components .

UDP-glucose acts primarily as an agonist of the P2Y14 receptor , a G protein-coupled receptor (GPCR) involved in mediating inflammatory responses. Upon activation by UDP-glucose, the P2Y14 receptor influences various downstream signaling pathways that regulate inflammation and immune responses. Notably, UDP-glucose has been shown to:

  • Induce Neutrophil Apoptosis : In vitro studies indicate that UDP-glucose promotes apoptosis in neutrophils through P2Y14 receptor activation, leading to decreased expression of pro-inflammatory cytokines such as IL-1β and TNF-α while upregulating anti-inflammatory factors like IL-10 .
  • Influence Glycosylation : Depletion of UDP-glucose in rat liver models has been associated with reduced glycosylation of secreted proteins, impacting glomerular basement membrane synthesis .

Biological Activity Data

The following table summarizes key biological activities and effects associated with UDP-glucose disodium salt:

Biological Activity Description Concentration/Conditions Outcome
Neutrophil ApoptosisInduces apoptosis in neutrophils via P2Y14 receptor activation1 μM for 24 hoursIncreased apoptosis; decreased pro-inflammatory cytokines
Cytokine RegulationModulates expression of inflammatory and anti-inflammatory cytokines1 μM for 24 hoursUpregulation of IL-10; downregulation of IL-1β, TNF-α
Glycosylation ImpactAffects glycosylation processes in liver cells5 or 20 mM for 3 hoursDecreased glycosylation of secreted proteins
Cell ViabilityAssesses the effect on neutrophil viability0-100 μM for 24 hoursDecreased viability at higher concentrations

Myocardial Ischemia-Reperfusion Injury

A significant area of research involves the role of UDP-glucose in myocardial ischemia-reperfusion (MIR) injury. Studies have demonstrated that UDP-glucose can mitigate inflammation associated with MIR by modulating neutrophil activity and cytokine profiles. For instance, treatment with UDP-glucose during ischemic conditions led to reduced myocardial damage and improved cardiac function in animal models .

Inflammatory Response Modulation

Research has shown that UDP-glucose can alter the inflammatory response in various cell types. In one study, treatment with UDP-glucose resulted in a marked decrease in the expression of several pro-inflammatory markers while enhancing the expression of anti-inflammatory mediators in cultured human immune cells .

Properties

IUPAC Name

disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJQEQVCYGYYMM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2Na2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28053-08-9, 117756-22-6
Record name Uridine(5')disodiodiphospho(1)-α-D-glucose
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Record name Uridine-5'-diphosphoglucose disodium
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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